1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone family This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of an appropriate aniline derivative with ethyl acetoacetate under acidic conditions to form the quinoline core. The introduction of the trifluoromethyl group can be achieved through electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The final step involves the oxidation of the intermediate to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and specialized catalysts for the trifluoromethylation step. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce secondary alcohols.
Scientific Research Applications
1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms.
Medicine: It is investigated for its potential use in treating bacterial infections, especially those resistant to conventional antibiotics.
Industry: The compound’s unique chemical properties are explored for use in agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to cell death. The trifluoromethyl group enhances the compound’s ability to penetrate bacterial cells and increases its binding affinity to the target enzymes.
Comparison with Similar Compounds
Ciprofloxacin: Another quinolone with a similar mechanism of action but without the trifluoromethyl group.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: A quinolone used primarily for urinary tract infections.
Uniqueness: 1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which enhances its pharmacokinetic properties and increases its potency against resistant bacterial strains. This makes it a valuable compound for developing new antibacterial agents.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
1-methyl-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-16-5-8(11(18)19)10(17)7-4-6(12(13,14)15)2-3-9(7)16/h2-5H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLGBCYSOYKVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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